molecular formula C18H17FN2O2 B3182409 BF-168 CAS No. 634911-47-0

BF-168

Cat. No.: B3182409
CAS No.: 634911-47-0
M. Wt: 312.3 g/mol
InChI Key: FJCPWUDGNYOGQR-RUDMXATFSA-N
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Preparation Methods

BF-168 is synthesized through a series of organic reactions involving styrylbenzoxazole as the core structure. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

BF-168 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its binding properties.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups, affecting its chemical behavior and binding affinity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

BF-168 has several scientific research applications:

Mechanism of Action

BF-168 exerts its effects by selectively binding to amyloid-beta plaques in the brain. The molecular target is the amyloid-beta peptide, specifically the Aβ1-42 form. The binding occurs through interactions between the styrylbenzoxazole core and the beta-sheet structure of the amyloid-beta plaques. This selective binding allows for the visualization of plaques using PET imaging, aiding in the diagnosis and study of Alzheimer’s disease .

Comparison with Similar Compounds

BF-168 is unique in its high affinity and selectivity for amyloid-beta plaques compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific recognition of amyloid-beta plaques, making it a valuable tool for Alzheimer’s disease research and diagnosis.

Properties

IUPAC Name

4-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-20-14-5-2-13(3-6-14)4-9-18-21-16-8-7-15(22-11-10-19)12-17(16)23-18/h2-9,12,20H,10-11H2,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCPWUDGNYOGQR-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634911-47-0
Record name 6-(2-Fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634911470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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